3-nitrobenzenesulfinic Acid
Description
Contextualization of Aromatic Sulfinic Acids in Contemporary Organic Chemistry
Aromatic sulfinic acids and their salts are recognized as highly versatile building blocks in modern organic synthesis. researchgate.net Their utility stems from their ability to act as precursors to a variety of reactive species, including sulfonyl radicals, electrophilic intermediates, and nucleophilic sulfur reagents, depending on the reaction conditions. researchgate.net This multifaceted reactivity allows them to participate in a wide array of chemical transformations.
In recent years, research has highlighted the application of sulfinic acids in the formation of carbon-sulfur and carbon-carbon bonds. They are key components in various coupling reactions, including palladium-catalyzed desulfinative cross-coupling, which allows for the formation of new bonds by replacing the sulfinate group. acs.org Furthermore, sulfinic acids and their derivatives are extensively used as radical precursors, particularly in photocatalytic reactions that proceed under mild conditions. researchgate.net Their involvement in radical addition and coupling reactions with unsaturated systems like alkenes and alkynes has become a significant strategy for synthesizing complex molecules. researchgate.net The ongoing development of novel synthetic methods utilizing sulfinic acids underscores their established importance as intermediates in contemporary organic chemistry. researchgate.net
Fundamental Structural and Reactivity Distinctions from Aromatic Sulfonic Acids
Aromatic sulfinic acids and aromatic sulfonic acids are two distinct classes of organosulfur compounds with significant differences in their structure, acidity, and chemical reactivity.
Structurally, the key distinction lies in the oxidation state of the sulfur atom. Aromatic sulfinic acids possess the general formula Ar-SO₂H, where the sulfur atom is in the +4 oxidation state. In contrast, aromatic sulfonic acids have the general formula Ar-SO₃H, with a sulfur atom in the higher +6 oxidation state. britannica.comresearchgate.net
This structural difference has a profound impact on their acidity. Aromatic sulfonic acids are strong acids, with acidity comparable to that of sulfuric acid, making them useful as acid catalysts in organic reactions. britannica.comthieme-connect.de While aromatic sulfinic acids are also acidic, typically more so than their carboxylic acid counterparts, they are considerably weaker than sulfonic acids. researchgate.net
The reactivity of these two classes of compounds also differs markedly. Aromatic sulfonic acids are generally more stable. The sulfonic acid group (-SO₃H) is strongly electron-withdrawing and acts as a meta-directing group in electrophilic aromatic substitution reactions. numberanalytics.com Due to the reversibility of the sulfonation reaction, the sulfonic acid group can also be employed as a temporary blocking group to control the regioselectivity of a synthesis. masterorganicchemistry.com
Aromatic sulfinic acids are inherently more reactive and can be less stable. They can undergo a characteristic disproportionation reaction, especially in acidic conditions, to yield the corresponding sulfonic acid and a thiosulfonate. oregonstate.edu The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring; electron-donating groups tend to accelerate the disproportionation, whereas electron-withdrawing groups, such as the nitro group in 3-nitrobenzenesulfinic acid, retard this process, contributing to its relative stability. oregonstate.edu Sulfinic acids are also readily oxidized to their corresponding sulfonic acids. wikipedia.org
| Feature | Aromatic Sulfinic Acid | Aromatic Sulfonic Acid |
|---|---|---|
| General Formula | Ar-SO₂H | Ar-SO₃H |
| Sulfur Oxidation State | +4 | +6 |
| Acidity | Moderately acidic | Strongly acidic thieme-connect.de |
| Key Reactions | Oxidation to sulfonic acids, disproportionation, radical formation researchgate.netoregonstate.edu | Desulfonation, electrophilic aromatic substitution (meta-directing) numberanalytics.commasterorganicchemistry.com |
| Stability | Less stable, can be prone to disproportionation oregonstate.edu | Generally stable numberanalytics.com |
Historical Developments in the Understanding of Unstable Sulfur-Containing Intermediates
The study of organosulfur chemistry has historically been challenged by the fleeting nature of many sulfur-containing intermediates. researchgate.net Sulfenic acids (RSOH), for instance, were long characterized primarily as transient species in reaction pathways and proved to be exceptionally difficult to isolate due to their high reactivity and instability. researchgate.netbritannica.com The eventual synthesis and characterization of the first stable sulfenic acids represented a significant advance in the field, providing crucial insights into their structure and reactivity. researchgate.net
Similarly, other reactive species such as persulfides have been the subject of intense investigation. Their inherent instability made them difficult to study until the discovery of enzymes, like thiocysteine (B1681304) lyases, that nature employs to generate and control these intermediates for the biosynthesis of complex natural products. scitechdaily.com The broader historical context for understanding reactive intermediates includes early work on tetrahedral intermediates in carbonyl chemistry by researchers like Claisen and Grignard, which provided a conceptual framework for addition reactions that is relevant to sulfur-oxygen bonding systems. wikipedia.org
This long-standing effort to understand and harness unstable sulfur species provides the backdrop for the utility of more stable, yet still reactive, reagents like this compound. Its structure, which includes a stabilizing electron-withdrawing nitro group, allows it to serve as a dependable precursor in controlled chemical reactions, bridging the gap between highly unstable intermediates and inert compounds. oregonstate.edu
| Property | This compound | Sodium 3-Nitrobenzenesulfinate |
|---|---|---|
| Molecular Formula | C₆H₅NO₅S nih.gov | C₆H₄NNaO₅S fishersci.se |
| Molar Mass | 203.17 g/mol nih.gov | 225.15 g/mol fishersci.se |
| Appearance | Crystalline powder nih.gov | White or light yellow crystalline powder ontosight.aifishersci.de |
| CAS Number | 98-47-5 nih.gov | 127-68-4 fishersci.se |
| Solubility | Soluble in water and alcohol chemicalbook.com | Soluble in water ontosight.ai |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5NO4S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
3-nitrobenzenesulfinic acid |
InChI |
InChI=1S/C6H5NO4S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,10,11) |
InChI Key |
AVHXRJBDMUSUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Theoretical and Computational Investigations of 3 Nitrobenzenesulfinic Acid
Quantum Chemical Characterization of Molecular Architecture and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic landscape of molecules. For 3-nitrobenzenesulfinic acid, such investigations would provide fundamental insights into its stability and reactivity.
The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the C-S bond linking the sulfinic acid group to the benzene (B151609) ring and the S-O bond of the hydroxyl group.
Computational studies on the closely related 3-nitrobenzenesulfonic acid (3-NBSA) have shown the existence of multiple conformers arising from the orientation of the acid group relative to the substituents. researchgate.net For this compound, a similar complexity is expected. The rotation of the -SO₂H group around the C-S bond would define its orientation relative to the plane of the benzene ring. Furthermore, rotation of the hydroxyl group around the S-O bond would lead to different conformers.
It is anticipated that the most stable conformers would feature a staggered arrangement to minimize steric hindrance between the sulfinic acid oxygen atoms and the adjacent C-H bond of the aromatic ring. In analogous compounds like cysteine sulfinic acid, the sulfinic acid moiety is known to participate in intramolecular hydrogen bonding. oup.com However, in this compound, the geometry may not favor a strong intramolecular hydrogen bond between the sulfinic acid proton and the meta-positioned nitro group. The energetic landscape would likely show several local minima corresponding to different conformers, separated by relatively low rotational energy barriers. A computational study on 3-nitrobenzenesulfonyl chloride indicated that the 3-nitro substitution leads to the formation of a stable π* radical anion upon reduction, a feature that depends on the substituent's position. cdnsciencepub.com
Table 1: Predicted Stable Conformers of this compound (Based on theoretical principles and analogy to related compounds)
| Conformer | Description | Predicted Relative Stability |
|---|---|---|
| I | O-H bond oriented away from the nitro group | Likely the most stable conformer |
| II | O-H bond oriented towards the nitro group | Potentially less stable due to steric or electrostatic repulsion |
| III | Rotamers around the C-S bond | Multiple conformers with varying energy levels |
The electronic structure of this compound is significantly polarized due to the presence of two functional groups with opposing electronic effects. The nitro group (-NO₂) is a powerful electron-withdrawing group, while the sulfinic acid group (-SO₂H) is also electron-withdrawing, albeit its behavior can be complex.
Electron Density: A Natural Bond Orbital (NBO) analysis, as performed on nitro-substituted benzenesulfonic acids, would be expected to show a significant delocalization of electron density from the benzene ring towards the nitro group. researchgate.net This would result in a lower electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. The sulfinic acid group would also contribute to this electron withdrawal. The highest electron density would be localized on the oxygen atoms of both the nitro and sulfinic acid groups.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.netlibretexts.org
LUMO: For this compound, the LUMO is predicted to be predominantly localized on the nitrobenzene (B124822) moiety. The strong electron-withdrawing nature of the nitro group dramatically lowers the energy of the π* orbitals of the benzene ring, making this region the primary site for nucleophilic attack. oregonstate.edusolubilityofthings.com
HOMO: The HOMO is expected to have significant contributions from the lone pair electrons on the sulfur atom of the sulfinic acid group and potentially the π-system of the benzene ring. The sulfur atom in sulfinic acids is known to be nucleophilic. oup.com
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing chemical reactivity and kinetic stability. dergipark.org.trscience.gov The presence of the strong electron-withdrawing nitro group is expected to result in a relatively small HOMO-LUMO gap for this compound, suggesting higher reactivity compared to unsubstituted benzenesulfinic acid.
Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Primary Localization | Implied Reactivity |
|---|---|---|
| HOMO | Sulfur lone pair (sulfinic acid), Benzene ring π-system | Nucleophilic character at sulfur |
| LUMO | Nitrobenzene π* system | Electrophilic character on the aromatic ring, especially at positions ortho/para to the nitro group |
| HOMO-LUMO Gap | Relatively small | High chemical reactivity |
The meta-positioned nitro group exerts a profound influence on the electronic properties and reactivity of both the aromatic ring and the sulfinic acid moiety primarily through its strong inductive (-I) and resonance (-M) electron-withdrawing effects.
Effect on the Aromatic Ring: The nitro group deactivates the benzene ring towards electrophilic aromatic substitution by significantly reducing its electron density. This deactivation is most pronounced at the ortho and para positions. Consequently, any electrophilic attack on the ring of this compound would be directed to the positions ortho to the sulfinic acid group (C4 and C6) and para to the sulfinic acid group (C2), which are meta to the deactivating nitro group.
Effect on the Sulfinic Acid Group:
Acidity: The electron-withdrawing nitro group is expected to increase the acidity of the sulfinic acid proton (S-OH) compared to unsubstituted benzenesulfinic acid. By pulling electron density away from the sulfinate group, it stabilizes the resulting sulfinate anion (C₆H₄(NO₂)SO₂⁻), thereby facilitating the dissociation of the proton. Studies on substituted benzenesulfonic acids have shown that electron-withdrawing groups like -NO₂ enhance acidity. mdpi.com
Nucleophilicity: The nucleophilicity of the sulfur atom in the sulfinic acid is likely to be reduced by the electron-withdrawing effect of the nitro group. However, sulfinic acids are known to act as nucleophiles in addition reactions, and this reactivity is expected to be retained. oup.com Kinetic studies on the addition of substituted benzenesulfinic acids to N-phenylmaleimide have confirmed the nucleophilic attack by the sulfur atom. oup.com
Predictive Spectroscopic Signatures from Advanced Computational Models
Computational methods can simulate various spectroscopic techniques, providing valuable data for structural confirmation and analysis.
Simulated Infrared (IR) and Raman spectra, typically calculated using DFT methods, can predict the vibrational modes of this compound. americanpharmaceuticalreview.comnepjol.infoscm.comresearchgate.netarxiv.org These simulations are invaluable for assigning experimental spectral bands to specific molecular motions. The key vibrational modes for this molecule would include the stretching and bending of the S-O-H, S=O, and NO₂ groups, as well as vibrations of the benzene ring.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Approximate ranges based on known functional group frequencies)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H Stretch | -SO₂H | 3200 - 3600 (broad) | Medium-Strong | Weak |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium | Strong |
| Asymmetric SO₂ Stretch | -S (=O )=O | 1340 - 1380 | Strong | Medium |
| Symmetric SO₂ Stretch | -S (=O )=O | 1140 - 1180 | Strong | Medium |
| Asymmetric NO₂ Stretch | -N (=O )=O | 1510 - 1560 | Very Strong | Medium |
| Symmetric NO₂ Stretch | -N (=O )=O | 1335 - 1370 | Strong | Strong |
| C-S Stretch | Ar-S | 680 - 750 | Medium | Medium |
The precise positions and intensities of these bands would be sensitive to the molecule's specific conformation and any potential intermolecular interactions, such as hydrogen bonding in the solid state. An IR spectrum for the analogous 3-nitrobenzenesulfonic acid is available in the NIST WebBook, which shows strong absorptions for the SO₃ and NO₂ groups. nist.gov
Theoretical calculations of NMR chemical shifts provide a powerful means to predict and interpret experimental spectra, aiding in the definitive assignment of proton (¹H) and carbon (¹³C) signals. mdpi.com For this compound, the chemical shifts of the aromatic protons and carbons are dictated by the electronic effects of the two substituents.
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent protons on the benzene ring. The strong deshielding effect of the nitro group will cause the proton positioned between the two substituents (H2) to appear at the lowest field (highest ppm). The proton para to the nitro group (H5) would also be significantly deshielded.
¹³C NMR: The ¹³C NMR spectrum will show six signals for the aromatic carbons. The carbon atom attached to the nitro group (C3) and the sulfinic acid group (C1) will be significantly influenced by these substituents. The electron-withdrawing nature of the nitro group will cause a downfield shift for the carbons at the ortho (C2, C4) and para (C6) positions relative to it.
Table 4: Predicted Relative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Based on substituent effects; exact ppm values require specific calculations)
| Atom | Position | Predicted Relative Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| H2 | ortho to -SO₂H, ortho to -NO₂ | Most Downfield | Strong deshielding from adjacent electron-withdrawing groups. |
| H4 | ortho to -SO₂H, meta to -NO₂ | Intermediate | Deshielded by both groups. |
| H6 | para to -SO₂H, ortho to -NO₂ | Downfield | Strong deshielding from ortho -NO₂ group. |
| H5 | meta to -SO₂H, para to -NO₂ | Downfield | Deshielded by para -NO₂ group. |
| C1 | Attached to -SO₂H | Downfield | Direct attachment to electronegative group. |
| C3 | Attached to -NO₂ | Downfield | Direct attachment to strong electron-withdrawing group. |
| C2, C4, C6 | ortho/para to -NO₂ | Downfield | Strong deshielding due to resonance and inductive effects of -NO₂. |
| C5 | meta to both groups | Least affected aromatic carbon | Relatively less deshielded compared to other ring carbons. |
Mechanistic Elucidation of 3 Nitrobenzenesulfinic Acid Formation Pathways
Electrochemical Reduction Processes Leading to Sulfinic Acid Derivatives
The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides serves as a key method for producing sulfinic acid derivatives. The specific mechanism of this transformation is highly dependent on the substitution pattern of the nitro group on the phenyl ring.
Investigation of 3-Nitrobenzenesulfonyl Chloride Reduction Mechanisms
The electrochemical reduction of 3-nitrobenzenesulfonyl chloride is a multi-step process that contrasts with the reduction mechanisms of its ortho- and para-isomers. rsc.org Investigations utilizing electrochemical techniques and theoretical calculations have revealed that the reduction of 3-nitrobenzenesulfonyl chloride proceeds via a stepwise mechanism. rsc.orgscispace.com This process begins with an initial electron transfer to the molecule, leading to the formation of an intermediate radical anion. rsc.orgscispace.com
This stepwise pathway is distinct from the "sticky" dissociative mechanism observed for 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride. rsc.org In the case of the ortho and para isomers, the electron transfer and the cleavage of the sulfur-chlorine (S–Cl) bond are concerted. rsc.org The difference in these mechanisms is attributed to the degree of overlap between the π* orbital of the nitrobenzene (B124822) ring and the σ* orbital of the S–Cl bond. For the 2- and 4-nitro isomers, this overlap facilitates a concerted dissociation. rsc.org In contrast, the electronic configuration of the 3-nitro isomer favors the formation of a stable radical anion intermediate before the S–Cl bond breaks. rsc.org
Further reduction of 3-nitrobenzenesulfonyl chloride can also lead to the formation of the corresponding diaryl disulfone. rsc.orgacs.org This product is more easily reduced than the starting material, which introduces an autocatalytic aspect to the mechanism, with its prevalence depending on factors like concentration and scan rate. rsc.orgacs.org
Electrochemical Characteristics of Nitro-Substituted Benzenesulfonyl Chlorides
The following table presents key electrochemical data from cyclic voltammetry experiments for different isomers of nitro-substituted benzenesulfonyl chloride, highlighting the differences in their reduction potentials.
| Compound | Peak Potential (Ep1 vs SCE) | Number of Electrons (n) | Transfer Coefficient (α) |
| 2-Nitrobenzenesulfonyl chloride | -0.63 V | 2 | 0.46 |
| 3-Nitrobenzenesulfonyl chloride | -0.71 V | 2 | 0.49 |
| 4-Nitrobenzenesulfonyl chloride | -0.43 V | 2 | 0.42 |
| 2,4-Dinitrobenzenesulfonyl chloride | -0.15 V | 2 | 0.44 |
Data sourced from electrochemical studies on nitro-substituted benzenesulfonyl chlorides. acs.org
Role of Protonation and Electron Transfer Steps in Sulfinate Radical and Sulfinic Acid Generation
The stepwise mechanism for the reduction of 3-nitrobenzenesulfonyl chloride involves distinct electron transfer and potential protonation events. The process is initiated by the transfer of a single electron to the molecule, generating a radical anion ([ArSO₂Cl]⁻). rsc.org
Proposed Reduction Mechanism for 3-Nitrobenzenesulfonyl Chloride rsc.org
Initial Electron Transfer: 3-NO₂C₆H₄SO₂Cl + e⁻ → [3-NO₂C₆H₄SO₂Cl]⁻• (Formation of the intermediate radical anion)
S-Cl Bond Cleavage: [3-NO₂C₆H₄SO₂Cl]⁻• → 3-NO₂C₆H₄SO₂• + Cl⁻ (Dissociation into the arylsulfinyl radical and a chloride anion)
Second Electron Transfer: 3-NO₂C₆H₄SO₂• + e⁻ → 3-NO₂C₆H₄SO₂⁻ (Reduction of the sulfinyl radical to the sulfinate anion)
Protonation: 3-NO₂C₆H₄SO₂⁻ + H⁺ → 3-NO₂C₆H₄SO₂H (Protonation of the sulfinate anion to yield 3-nitrobenzenesulfinic acid)
The sulfinate radical (arylsulfinyl radical) produced after the initial bond cleavage is a key intermediate. rsc.orggoogle.com This radical can then undergo a second electron transfer to form the corresponding sulfinate anion. rsc.org In a protic medium, this sulfinate anion can abstract a proton to generate the final this compound. google.com The generation of the chloride ion is also a confirmed product of this electrochemical reduction process. google.com
Reactivity and Transformative Chemistry of 3 Nitrobenzenesulfinic Acid
Function as a Transient Intermediate in Diverse Organic Transformations
While it can be isolated as a salt, 3-nitrobenzenesulfinic acid is often generated in situ for immediate use in subsequent reactions. Its stability is limited, particularly in its free acid form, making its role as a transient species crucial in multi-step syntheses. The reactivity stems from the sulfur atom's intermediate oxidation state, which allows it to act as both a nucleophile and a substrate for oxidation or reduction.
The reactivity of the aromatic ring in this compound is heavily influenced by its substituents.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups can render them electrophilic and susceptible to nucleophilic attack. wikipedia.org The nitro group (-NO₂) on the benzene (B151609) ring is a powerful electron-withdrawing group that activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself. wikipedia.orgyoutube.com This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comyoutube.com Therefore, if a suitable leaving group were present at the positions ortho or para to the nitro group on the this compound scaffold, the molecule would be primed for displacement by a nucleophile.
Electrophilic Aromatic Substitution (SEAr): In contrast, the existing substituents make the ring highly resistant to further electrophilic attack. Both the nitro group and the sulfinic acid group are strongly deactivating and meta-directing groups in electrophilic aromatic substitution reactions. libretexts.orgwikipedia.org They withdraw electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Any forced electrophilic substitution would be directed by both groups to the C5 position, which is meta to both the sulfinic acid group (at C1) and the nitro group (at C3).
The sulfinic acid moiety can be transformed into lower oxidation state sulfur compounds through various reductive pathways.
Disulfides: A common transformation of sulfinic acids (or their more stable salts) is their conversion to disulfides. Sodium arenesulfinates can be converted into the corresponding symmetrical disulfides. beilstein-journals.org One innovative method utilizes a tetrabutylammonium (B224687) iodide (TBAI)/H₂SO₄ system, which facilitates the reduction without the need for additional, separate redox reagents. beilstein-journals.org This approach provides a direct route from sodium 3-nitrobenzenesulfinate to bis(3-nitrophenyl) disulfide.
3-Nitrobenzenethiol: The disulfide product serves as a direct precursor to the corresponding thiol. For instance, bis(3-nitrophenyl) disulfide can be readily reduced to 3-nitrobenzenethiol. chemicalbook.com A common laboratory method for this conversion involves the use of a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This two-step sequence, from sulfinate to disulfide and then to thiol, represents a reliable pathway to reductive products.
| Starting Material | Reagents/Conditions | Product | Yield |
| Sodium p-toluenesulfinate (model) | TBAI, H₂SO₄, DMF, 120 °C | Di-p-tolyl disulfide | 92% beilstein-journals.org |
| m-Nitrobenzene disulfide | NaBH₄, THF, 20 °C | 3-Nitrobenzenethiol | 83% chemicalbook.com |
This table presents data for model compounds to illustrate the general transformations.
The sulfur atom in this compound is in the +4 oxidation state and is readily oxidized to the more stable +6 state.
3-Nitrobenzenesulfonic Acid: Sulfinic acids are known to be intermediates in the oxidation of thiols and disulfides to sulfonic acids. google.com The direct oxidation of this compound yields 3-nitrobenzenesulfonic acid. This conversion is a characteristic reaction of sulfinic acids, reflecting their instability towards oxidizing agents. wikipedia.orgnih.gov
Sulfones: Sulfones are another class of compounds readily accessible from sulfinic acids. The sulfinate anion is an ambident nucleophile that can react with alkylating agents at the sulfur atom to yield sulfones. tandfonline.com For example, sodium 3-nitrobenzenesulfinate reacts with ethylene (B1197577) oxide in an aqueous medium. The primary product is 3-(β-hydroxyethyl sulfonyl)-nitrobenzene, a β-hydroxy sulfone. google.com A notable byproduct of this reaction is 1,2-bis(3'-nitrophenyl sulfonyl) ethane (B1197151), a bis-sulfone. google.com Additionally, sulfinic acids undergo addition reactions with activated alkenes, a process known as hydrosulfonylation, to produce sulfones. mdpi.com
| Reactants | Conditions | Product(s) |
| Sodium 3-nitrobenzenesulfinate, Ethylene Oxide | Water, 60 °C, pH 7.0-7.5 | 3-(β-hydroxyethyl sulfonyl)-nitrobenzene and 1,2-bis(3'-nitrophenyl sulfonyl) ethane google.com |
| 1-(buta-1,3-dien-1-yl)-4-methoxybenzene, 4-methylbenzenesulfinic acid | Dichloromethane (DCM), 25 °C | (E)-1-methoxy-4-(4-tosylbut-2-en-1-yl)benzene (Allylic Sulfone) mdpi.com |
This table includes a model reaction for hydrosulfonylation to illustrate the general synthesis of sulfones.
Cycloaddition and Addition Reactions Involving the Sulfinic Acid Moiety
The sulfinic acid group is a versatile functional group for addition reactions, particularly with electron-deficient multiple bonds. Arenesulfinic acids undergo nucleophilic addition to heteroconjugated alkenes. tandfonline.comresearchgate.net The reaction of benzenesulfinic acids with 1-aryl-1-arylsulfonyl-2-nitroethenes, for instance, follows second-order kinetics and results in the formation of substituted 1-aryl-2-arylsulfonyl-2-nitro-1-phenylsulfonylethanes. tandfonline.com This type of Michael-type addition showcases the nucleophilic character of the sulfinate species, which attacks the β-carbon of the conjugated system.
These additions can be catalyzed by Lewis acids like tin tetrachloride, especially in reactions with glycals, to form glycosyl phenylsulfones. tandfonline.com This reactivity highlights the utility of sulfinic acids in forming new carbon-sulfur bonds, leading to complex sulfone structures. mdpi.com
Instability and Decomposition Pathways of the Isolated or In Situ Generated Compound
Free sulfinic acids are generally unstable compounds. wikipedia.org Their salts, such as sodium 3-nitrobenzenesulfinate, are considerably more robust and are the common form in which the compound is stored and handled. wikipedia.orgatamanchemicals.com The instability of the free acid often leads to decomposition, primarily through disproportionation.
The most significant decomposition pathway for sulfinic acids is disproportionation. wikipedia.org In this process, two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate. For this compound, this reaction would yield one molecule of 3-nitrobenzenesulfonic acid (the oxidation product) and one molecule of S-(3-nitrophenyl) 3-nitrobenzenethiosulfonate (the reduction and condensation product).
The mechanism is believed to proceed through the formation of a sulfinyl sulfone, which acts as a mixed anhydride (B1165640) intermediate. wikipedia.org This intermediate is susceptible to nucleophilic attack and can undergo free-radical fission, leading to the final disproportionation products. wikipedia.org This inherent reactivity underscores why this compound is frequently generated in situ from its stable salt immediately before its intended use in a chemical synthesis.
Analysis of Thermal and Photochemical Degradation Routes
The stability of this compound is a critical factor in its handling, storage, and environmental fate. Both thermal and photochemical energy can induce degradation of the molecule, leading to a variety of transformation products. This section analyzes the potential degradation routes of this compound under these conditions, drawing upon findings from related compounds due to the limited direct research on this specific molecule.
Thermal Degradation
The thermal decomposition of this compound is an exothermic process that can proceed violently under certain conditions. The presence of both a nitro group and a sulfinic acid group on the aromatic ring influences its thermal stability. For the closely related compound, 3-nitrobenzenesulfonic acid, violent decomposition is reported at approximately 200°C. chemicalbook.comnoaa.gov The sodium salt of 3-nitrobenzenesulfonic acid shows a higher decomposition temperature, at 350°C. sigmaaldrich.com It is anticipated that this compound would exhibit similar, if not greater, thermal instability due to the lower oxidation state of the sulfur atom.
The primary pathways for the thermal degradation of nitroaromatic compounds typically involve the cleavage of the carbon-nitro (C-NO2) bond. dtic.mil This initial step is often rate-determining and leads to the formation of a phenyl radical and nitrogen dioxide (NO2). Another potential initial step is the isomerization of the nitro group to a nitrite, followed by the cleavage of the O-NO bond. dtic.mil
For this compound, the following thermal degradation routes can be postulated:
Homolytic Cleavage of the C–S Bond: This would result in the formation of a 3-nitrophenyl radical and a sulfinyl radical (•SO2H).
Homolytic Cleavage of the C–N Bond: This is a common pathway for nitroaromatic compounds and would yield a 3-sulfinophenyl radical and nitrogen dioxide. dtic.mil
Intramolecular Rearrangement and Elimination: The presence of the acidic proton on the sulfinic acid group could facilitate intramolecular reactions, potentially leading to the elimination of sulfur dioxide (SO2) and the formation of nitrobenzene (B124822).
Subsequent reactions of the initial radical species would lead to a complex mixture of products. The combustion of related compounds suggests that the ultimate decomposition products upon heating to high temperatures in the presence of oxygen are gaseous oxides such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx). chemicalbook.com
Table 1: Postulated Thermal Decomposition Data for this compound and Related Compounds
| Compound | Decomposition Temperature (°C) | Key Decomposition Products (Postulated) | Reference |
| 3-Nitrobenzenesulfonic Acid | ~200 (violent) | SOx, NOx | chemicalbook.comnoaa.gov |
| Sodium 3-Nitrobenzenesulfonate | 350 | Not specified | sigmaaldrich.com |
| Nitrobenzene | Not specified | Phenyl radical, NO2 | dtic.mil |
| m-Nitrobenzoic Acid | Not specified | NO2, COOH radical | scielo.br |
Note: Data for this compound is extrapolated based on the behavior of structurally similar compounds.
Photochemical Degradation
The photochemical degradation of this compound is initiated by the absorption of ultraviolet (UV) radiation. The nitroaromatic structure suggests that the compound will absorb light in the UV region, leading to electronic excitation. The excited state molecule can then undergo various chemical transformations.
Research on the photocatalytic degradation of 3-nitrobenzenesulfonic acid in the presence of a semiconductor photocatalyst like titanium dioxide (TiO2) has shown that the compound can be degraded under UV irradiation. researchgate.net While the detailed mechanism for the direct photolysis of this compound is not extensively documented, insights can be drawn from the photochemical behavior of other nitroaromatic compounds.
Key photochemical degradation pathways may include:
Photoreduction of the Nitro Group: The excited nitro group can be reduced to a nitroso group, a hydroxylamino group, and ultimately an amino group. This is a common pathway for nitroaromatic compounds in the presence of a hydrogen donor.
Photosubstitution Reactions: The nitro group can be substituted by other functional groups, such as a hydroxyl group, leading to the formation of nitrophenols.
Ring Cleavage: Under harsh photochemical conditions, such as in the presence of strong oxidizing species like hydroxyl radicals (•OH), the aromatic ring can be opened, leading to the formation of smaller aliphatic compounds and eventual mineralization to CO2, water, and inorganic ions. Hydroxyl radicals can be generated in the presence of photocatalysts like TiO2 or other photosensitizers. researchgate.net
Formation of Nitrous Acid: The photolysis of some nitroaromatic compounds has been shown to produce nitrous acid (HONO). acs.org This pathway may be relevant for this compound, particularly in atmospheric or aqueous environments.
The quantum yield, which is a measure of the efficiency of a photochemical process, for the degradation of related nitroaromatic compounds can vary significantly depending on factors such as pH and the presence of other substances that can act as photosensitizers or quenchers. nih.gov
Table 2: Potential Photochemical Degradation Products and Pathways
| Degradation Pathway | Potential Intermediate/Final Products | Conditions |
| Photoreduction | 3-Aminobenzenesulfinic acid | UV, hydrogen donor |
| Photosubstitution | 3-Hydroxybenzenesulfinic acid, Nitrophenols | UV, aqueous solution |
| Ring Cleavage | Aliphatic acids, CO2, H2O, SO4²⁻, NO3⁻ | UV, photocatalyst (e.g., TiO2) |
| Nitrous Acid Formation | Nitrous acid (HONO) | UV |
Note: This table represents potential pathways based on the known photochemistry of related nitroaromatic and sulfonic/sulfinic acid compounds.
Advanced Analytical Approaches for the Detection and Mechanistic Study of 3 Nitrobenzenesulfinic Acid
Electrochemical Techniques for In Situ Generation and Real-time Monitoring
Electrochemical methods are exceptionally well-suited for studying redox-active molecules like 3-nitrobenzenesulfinic acid. They allow for the precise control of the electrochemical potential, enabling the in situ generation of reactive intermediates. When combined with real-time monitoring, these techniques offer a powerful platform for mechanistic investigations. wikipedia.orgossila.com
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of a species in solution. ossila.com By sweeping the potential and measuring the resulting current, a voltammogram is produced that provides information on the thermodynamics and kinetics of electron transfer processes. ossila.comrasayanjournal.co.in For this compound, CV can be used to determine the reduction potential of the nitro group. The electrochemical reduction of nitroaromatic compounds typically proceeds through a series of steps, often involving the formation of a nitro radical anion, a nitroso derivative, and a hydroxylamine (B1172632), before the final reduction to an amine. acs.orgresearchgate.net
The shape of the cyclic voltammogram, including the peak potentials and peak currents, can reveal the reversibility of the electron transfer steps and the stability of the generated intermediates. For instance, the absence of a reverse peak on the anodic scan would suggest an irreversible process, where the electrochemically generated intermediate rapidly undergoes a subsequent chemical reaction. rasayanjournal.co.in By varying the scan rate, it is possible to gain kinetic information; at faster scan rates, short-lived intermediates may not have time to react and can be observed electrochemically. rasayanjournal.co.in
Chronoamperometry, where the potential is stepped to a value sufficient to initiate the redox reaction and the current is monitored over time, complements CV by providing quantitative kinetic data. The rate of current decay is related to the rate of the electrochemical reaction and can be used to determine diffusion coefficients and reaction rate constants. This technique is particularly useful for studying the kinetics of coupled chemical reactions that follow the initial electron transfer at the electrode surface. nih.gov
Table 1: Representative Electrochemical Data for Nitroaromatic Compound Reduction This table provides illustrative data for typical nitroaromatic compounds to contextualize the expected electrochemical behavior of this compound.
| Compound | Technique | Key Parameter | Typical Value/Observation | Kinetic/Mechanistic Insight |
| Nitrobenzene (B124822) (Model) | Cyclic Voltammetry | First Reduction Potential (Epc1) | -1.0 to -1.2 V vs. SCE | Potential for the formation of the nitro radical anion. |
| Nitrobenzene (Model) | Cyclic Voltammetry | Reversibility | Often quasi-reversible or irreversible | Indicates the stability of the radical anion intermediate. |
| 2,4-Dinitrotoluene | Stripping Voltammetry | Detection Limit | Nanomolar (nM) range | Demonstrates high sensitivity of electrochemical methods. researchgate.net |
| p-Nitrobenzaldehyde | Cyclic Voltammetry | Scan Rate Dependence | Peak current increases with scan rate | Indicates an adsorption-controlled reaction process. rasayanjournal.co.in |
Spectroelectrochemistry directly links electrochemical perturbation with spectroscopic measurement, allowing for the simultaneous acquisition of data from both domains. wikipedia.orgrsc.org This hyphenated technique is invaluable for identifying the structure of transient species generated at the electrode surface. wikipedia.org By conducting an electrochemical experiment within a specially designed cell that permits the passage of a light beam through the electrolyte adjacent to the electrode, changes in the absorption spectrum (e.g., UV-Visible) can be correlated with specific redox events. rsc.orgresearchgate.net
For the study of this compound, as the potential is scanned to initiate the reduction of the nitro group, UV-Visible spectroelectrochemistry can monitor the disappearance of the parent compound's absorption band and the appearance of new bands corresponding to intermediates. For example, the formation of the nitroso and hydroxylamine intermediates would give rise to characteristic chromophores that can be identified by their specific absorption wavelengths (λmax). This provides direct spectroscopic evidence for the species proposed from electrochemical data alone. researchgate.net
Time-Resolved Spectroscopic Techniques for Short-Lived Intermediates
Many key reaction intermediates, such as excited states and radicals, have lifetimes on the order of nanoseconds to femtoseconds. nih.gov Time-resolved spectroscopic techniques utilize ultrashort laser pulses to initiate a reaction (pump pulse) and then monitor the subsequent changes with a second laser pulse (probe pulse) at varying time delays. ucl.ac.uknih.govacs.org
Ultrafast techniques like femtosecond transient absorption spectroscopy are essential for observing the primary events in a chemical reaction. nih.govarxiv.org These methods provide snapshots of the molecular system as it evolves from reactants to products through various transient states. ucl.ac.ukacs.org In the context of this compound, such techniques could be used to study its photochemical dynamics, which often share intermediates with electrochemical pathways. Following photoexcitation of the nitroaromatic chromophore, processes such as intersystem crossing to triplet states and the formation of radical ions occur on picosecond or shorter timescales. arxiv.orgresearchgate.net By tracking the transient absorption signals, the rates of formation and decay of these fleeting species can be determined, offering a detailed picture of the reaction dynamics. acs.orgrsc.org
While conventional NMR and IR spectroscopy are typically used for the analysis of stable compounds, advanced time-resolved and in situ variations of these techniques can provide detailed structural information on transient intermediates.
Advanced Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides unparalleled detail regarding molecular structure and connectivity. ox.ac.uk While challenged by the timescales of electrochemical reactions, specialized NMR techniques can be used to study transient intermolecular interactions and identify species in solution. uea.ac.uk Techniques such as Saturation Transfer Difference (STD) NMR can be applied to understand how molecules interact with surfaces or other species in solution, which is relevant for studying electrode surface phenomena. youtube.com For longer-lived intermediates generated electrochemically, online coupling of an electrochemical cell to an NMR spectrometer can allow for their detection and characterization. rsc.org Two-dimensional NMR techniques like COSY and HSQC can help establish the full structure of intermediates that are stable enough to be analyzed. researchgate.net
Advanced Infrared (IR) Spectroscopic Techniques: Time-resolved IR spectroscopy provides structural information by probing the vibrational modes of molecules. nih.gov Techniques like in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Infrared Reflection-Absorption Spectroscopy (IRRAS) are particularly powerful for studying the electrode-electrolyte interface. researchgate.netresearchgate.netelectrochem.org By placing the working electrode in close contact with an IR-transparent crystal, it is possible to obtain vibrational spectra of species directly at the electrode surface as the potential is varied. rsc.orgelectrochem.org During the electrochemical reduction of this compound, this would allow for the direct observation of the vibrational bands of the sulfinic acid group and the changing bands of the nitro group (e.g., symmetric and asymmetric stretches) as it is converted to nitroso, hydroxylamine, and amine functionalities. This provides definitive structural identification of surface-adsorbed intermediates. researchgate.netresearchgate.net
Table 2: Spectroscopic Techniques for Intermediate Analysis
| Technique | Timescale | Information Provided | Application to this compound |
| UV-Visible Spectroelectrochemistry | Milliseconds to seconds | Electronic transitions, identification of chromophores | Detection of nitroso and hydroxylamine intermediates during electrochemical reduction. wikipedia.orgresearchgate.net |
| Femtosecond Transient Absorption | Femtoseconds to nanoseconds | Excited state dynamics, formation/decay of radicals | Probing the initial photochemical or electron-transfer events involving the nitro group. nih.govacs.org |
| In Situ ATR-FTIR Spectroscopy | Seconds to minutes | Molecular vibrational modes, functional groups | Real-time monitoring of changes in nitro and sulfinic acid groups at the electrode surface. researchgate.netelectrochem.org |
| Advanced NMR Spectroscopy | Minutes to hours | Detailed molecular structure, connectivity | Structural elucidation of longer-lived, solution-phase intermediates. uea.ac.uk |
Mass Spectrometric Detection and Structural Elucidation of Intermediates
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions. When coupled with tandem mass spectrometry (MS/MS), it provides valuable structural information through fragmentation analysis. nih.gov
For the study of this compound, coupling an electrochemical flow cell directly to the ion source of a mass spectrometer (a technique known as EC-MS) is a powerful approach. As the compound is oxidized or reduced in the electrochemical cell, the effluent containing the newly formed products and intermediates is continuously transferred to the mass spectrometer for analysis. This allows for the real-time detection of species generated at the electrode. nih.gov
Using electrospray ionization (ESI) in negative ion mode, the parent this compound would be detected as its deprotonated molecular ion [M-H]⁻. Intermediates such as the hydroxylamine derivative (3-hydroxylaminobenzenesulfinic acid) and the final amine product (3-aminobenzenesulfinic acid or Metanilic acid) would also be detected by their respective [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) of these ions would induce fragmentation, providing structural confirmation. For instance, common fragmentation pathways for such compounds include the loss of sulfur dioxide (SO₂) or the nitro group (NO₂), helping to piece together the structure of the transient species. nih.gov
Table 3: Potential Mass Spectrometric Data for this compound and Its Reduction Intermediates
| Compound | Formula | Expected [M-H]⁻ (m/z) | Potential MS/MS Fragments |
| This compound | C₆H₅NO₄S | 186.0 | [M-H-SO₂]⁻, [M-H-NO₂]⁻ |
| 3-Nitrosobenzenesulfinic Acid | C₆H₅NO₃S | 170.0 | [M-H-SO₂]⁻, [M-H-NO]⁻ |
| 3-Hydroxylaminobenzenesulfinic Acid | C₆H₅NO₃S | 172.0 | [M-H-SO₂]⁻, [M-H-H₂O]⁻ |
| 3-Aminobenzenesulfinic Acid | C₆H₅NO₂S | 158.0 | [M-H-SO₂]⁻ |
Emerging Research Frontiers and Future Prospects for 3 Nitrobenzenesulfinic Acid in Chemical Science
Development of Methodologies for Enhanced Stability and Controlled In Situ Generation
One of the primary challenges in utilizing sulfinic acids, including 3-nitrobenzenesulfinic acid, is their limited stability. They are prone to disproportionation and oxidation, which can complicate their isolation, storage, and application in chemical synthesis. To overcome these limitations, researchers are exploring methodologies to enhance their stability and to generate them in a controlled manner in situ.
Enhanced Stability through Salt Formation and Derivatization:
A common strategy to improve the stability of sulfinic acids is their conversion to more stable salt forms. The formation of sulfinate salts, such as sodium 3-nitrobenzenesulfinate, provides a stable, solid material that can be handled and stored with greater ease than the free acid. merckmillipore.com These salts can then be used directly in reactions or acidified immediately prior to use to generate the active sulfinic acid.
Future research in this area may focus on the development of novel counterions that not only stabilize the sulfinic acid but also impart other desirable properties, such as improved solubility in organic solvents or enhanced reactivity in specific catalytic cycles.
Controlled In Situ Generation:
To bypass the challenges of isolation and storage, methods for the controlled in situ generation of this compound are a key area of investigation. A promising approach involves the reduction of the corresponding 3-nitrobenzenesulfonyl chloride. This precursor is more stable and readily available. The reduction can be achieved using various mild reducing agents, allowing for the generation of this compound directly in the reaction mixture where it is to be consumed. This approach offers precise control over the concentration of the reactive species and minimizes its decomposition.
| Precursor | Method of Generation | Advantages |
| 3-Nitrobenzenesulfonyl Chloride | Reduction with mild reducing agents | Controlled generation, avoids isolation of unstable acid |
| 3-Nitrobenzenesulfonamide | Hydrolysis | Potential for controlled release under specific pH conditions |
Exploration of Catalytic Roles for this compound as a Reactive Species
The unique electronic and structural features of this compound make it a compelling candidate for a catalytic role as a reactive species, moving beyond its traditional use as a simple acid catalyst. The presence of the nitro group enhances the acidity of the sulfinic acid proton and influences the nucleophilicity and redox potential of the sulfur center.
Catalysis in Oxidation Reactions:
Arylsulfinic acids can act as catalysts in a variety of oxidation reactions. For instance, they can catalyze the oxidation of sulfides to sulfoxides. In such a catalytic cycle, the this compound could be oxidized to a more reactive peroxy intermediate, which then transfers an oxygen atom to the sulfide, regenerating the sulfinic acid. The electron-withdrawing nitro group would be expected to enhance the reactivity of such an intermediate.
Potential as a Radical Initiator:
Sulfinic acids and their derivatives are known to be effective as initiators in radical polymerization. greyhoundchrom.com The thermal or redox-induced decomposition of this compound could generate sulfinyl radicals, which can initiate the polymerization of vinyl monomers. The nitro group could modulate the stability and reactivity of these radicals, potentially offering better control over the polymerization process.
Deeper Elucidation of Complex Reaction Mechanisms where it Serves as a Key Intermediate
While 3-nitrobenzenesulfonic acid is a well-known intermediate in the synthesis of dyes and pharmaceuticals, the role of this compound as a key intermediate in complex reaction mechanisms is an area ripe for deeper investigation. solubilityofthings.comchemicalbook.comatamanchemicals.com Its transient nature often makes it difficult to detect and characterize, but understanding its role is crucial for optimizing existing synthetic routes and discovering new transformations.
Mechanistic Studies in Dye Synthesis:
In the synthesis of certain azo dyes, this compound may be formed as a transient intermediate. solubilityofthings.com Detailed mechanistic studies, employing advanced spectroscopic techniques and computational modeling, could reveal the precise role of this intermediate in the key bond-forming steps. This deeper understanding could lead to the development of more efficient and selective dyeing processes.
Kinetic and Isotopic Labeling Studies:
To rigorously establish the involvement of this compound as an intermediate, kinetic studies and isotopic labeling experiments are invaluable tools. By substituting specific atoms in the molecule with their isotopes (e.g., ¹⁸O in the sulfinic acid group or ¹⁵N in the nitro group), researchers can trace the path of these atoms through a reaction sequence. researchgate.netwikipedia.org Such studies can provide unambiguous evidence for the formation and consumption of this compound and help to elucidate the rate-determining steps of complex reactions.
Design and Synthesis of Stable Analogs and Derivatives for Mechanistic Probes
To overcome the inherent instability of this compound and facilitate its study as a reactive intermediate, the design and synthesis of stable analogs and derivatives are of significant interest. These "mechanistic probes" can mimic the electronic and steric properties of the parent compound while possessing greater stability.
Fluorinated and Sterically Hindered Analogs:
The introduction of fluorine atoms onto the benzene (B151609) ring can significantly alter the electronic properties of the molecule, including the acidity and reactivity of the sulfinic acid group. Synthesizing fluorinated analogs of this compound could provide insights into the electronic demands of reactions in which it participates. Similarly, the introduction of bulky substituents near the sulfinic acid group could enhance its stability by sterically hindering decomposition pathways. researchgate.net
| Analog/Derivative Type | Purpose | Potential Research Findings |
| Fluorinated Analogs | Modulate electronic properties | Elucidate the role of electronics in reactivity and catalysis |
| Sterically Hindered Analogs | Enhance stability | Isolate and characterize reactive intermediates |
| Isotopically Labeled Analogs | Trace reaction pathways | Confirm the involvement and fate of the intermediate |
Investigation of Its Potential Role in Chemical Processes Beyond Traditional Organic Synthesis
The unique reactivity of this compound suggests its potential for applications in a variety of chemical processes that extend beyond the realm of traditional organic synthesis.
Redox Polymerization:
As mentioned earlier, sulfinic acids can act as components of redox initiation systems for polymerization. greyhoundchrom.com In these systems, the sulfinic acid is part of a redox couple with an oxidizing agent, leading to the generation of radicals at lower temperatures than traditional thermal initiators. The use of this compound in such systems could offer advantages in the synthesis of specialty polymers where mild reaction conditions are required.
Advanced Materials and Surface Modification:
The functional groups present in this compound—the sulfinic acid and the nitro group—provide handles for its incorporation into advanced materials. For example, it could be used to modify the surfaces of materials to alter their properties, such as wettability or catalytic activity. The nitro group can be readily reduced to an amino group, providing a site for further functionalization.
Environmental Applications:
While some research has focused on the degradation of 3-nitrobenzenesulfonic acid as a pollutant, the catalytic properties of this compound itself could be harnessed for environmental remediation. researchgate.net For instance, it could potentially act as a catalyst in advanced oxidation processes for the degradation of other organic pollutants in wastewater. Further research is needed to explore the feasibility and efficiency of such applications.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 3-nitrobenzenesulfinic acid?
- Methodology : A common approach involves the reduction of 3-nitrobenzenesulfonyl chloride using reducing agents like sodium sulfite or thiourea dioxide under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or ion-exchange chromatography to isolate the sulfinic acid .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Adjust pH to stabilize the sulfinic acid moiety, which is prone to oxidation.
Q. What safety protocols are critical for handling this compound?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of dust or vapors. Minimize dust generation during weighing .
- Storage : Store in a cool, dry place (<25°C) in airtight, light-resistant containers. Incompatible with strong oxidizers; segregate from bases and metals .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : H NMR will show aromatic protons deshielded by the nitro group (δ ~8.0–8.5 ppm) and the sulfinic acid proton (δ ~11–12 ppm). C NMR confirms the nitro (C-NO) and sulfinic acid (C-SOH) groups .
- IR : Strong absorption bands for -SOH (~1050 cm) and -NO (~1520 and 1350 cm) .
- Mass Spectrometry : Molecular ion peak at m/z 203 (CHNOS) with fragmentation patterns confirming the nitro and sulfinic acid groups .
Advanced Research Questions
Q. How can competing sulfonation side reactions be minimized during synthesis?
- Strategy : Use regioselective catalysts (e.g., AlCl) during sulfonation of nitrobenzene derivatives to direct substitution to the meta position. Control temperature (<50°C) and stoichiometry to favor sulfinic acid formation over sulfonic acids or over-oxidized products .
- Validation : Monitor intermediates via HPLC or GC-MS to detect undesired byproducts early .
Q. How do solvent systems affect the pKa of this compound?
- Analysis : The nitro group’s electron-withdrawing effect lowers the pKa of the sulfinic acid moiety. In polar aprotic solvents (e.g., DMSO), pKa is ~1.5–2.5, while in water, it increases due to solvation effects. Use potentiometric titrations with standardized buffers to resolve discrepancies .
- Calibration : Cross-reference with structurally similar compounds (e.g., 3-nitrobenzoic acid, pKa ~3.5) to validate measurements .
Q. What mechanistic role does the nitro group play in nucleophilic substitution reactions?
- Reactivity Insight : The nitro group enhances electrophilicity at the sulfinic acid site, facilitating nucleophilic attacks (e.g., by thiols or amines). Kinetic studies using UV-Vis spectroscopy show accelerated reaction rates compared to non-nitro analogs .
- Experimental Design : Compare reaction rates of this compound with para-substituted derivatives to isolate electronic effects .
Data Contradiction and Troubleshooting
Q. How should researchers address inconsistent yields in sulfinic acid synthesis?
- Root Cause Analysis : Variable yields often stem from moisture ingress or oxidative degradation. Implement strict anhydrous conditions and inert atmospheres (N/Ar).
- Validation : Characterize batches via elemental analysis and compare with literature purity thresholds .
Q. Why do NMR spectra sometimes show unexpected splitting patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
